molecular formula C23H19BrN4O2S B11994330 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11994330
M. Wt: 495.4 g/mol
InChI Key: CFSMKZOUJMPSNE-DHRITJCHSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core. This is achieved by reacting o-phenylenediamine with benzyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound, such as thiourea, to introduce the sulfanyl group at the 2-position of the benzimidazole ring.

    Hydrazone Formation: The final step involves the condensation of the thioether derivative with 5-bromo-2-hydroxybenzaldehyde in the presence of acetic acid to form the desired hydrazone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) through the activation of specific signaling pathways.

    Disrupt Cell Membranes: In microbial cells, it can disrupt cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanyl and hydrazone functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H19BrN4O2S

Molecular Weight

495.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19BrN4O2S/c24-18-10-11-21(29)17(12-18)13-25-27-22(30)15-31-23-26-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13,29H,14-15H2,(H,27,30)/b25-13+

InChI Key

CFSMKZOUJMPSNE-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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